

An In-depth Technical Guide to 2,6-dichloroquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 2,6-Dichloroquinoline-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of **2,6-dichloroquinoline-3-carbaldehyde**. The information is curated to support research and development activities in medicinal chemistry and materials science.

Molecular Structure and Properties

2,6-dichloroquinoline-3-carbaldehyde is a halogenated heterocyclic aromatic compound. The quinoline scaffold is a prominent feature in many biologically active molecules, and the presence of chloro and aldehyde functional groups makes this compound a versatile synthetic intermediate.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-dichloroquinoline-3-carbaldehyde** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₅ Cl ₂ NO	[2] [3] [4] [5]
Molecular Weight	226.06 g/mol	[2] [3] [4] [5]
CAS Number	73568-41-9	[2] [3] [4] [5]
Appearance	Solid	[5]
Melting Point	138 °C	[6]
Boiling Point	357.5 °C at 760 mmHg	
Density	1.483 g/cm ³	
SMILES	<chem>Clc1ccc2nc(Cl)c(C=O)cc2c1</chem>	[5]
InChI	1S/C10H5Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H	[5]

Structural Parameters

Crystallographic data for **2,6-dichloroquinoline-3-carbaldehyde** is not publicly available. However, the crystal structure of the closely related compound, 2-chloro-6-methylquinoline-3-carbaldehyde, provides a reliable model for its structural parameters.[\[7\]](#)[\[8\]](#)[\[9\]](#) The quinoline ring system is nearly planar, with the formyl group slightly twisted out of the plane.[\[7\]](#)[\[8\]](#)

Representative Bond Lengths and Angles (from 2-chloro-6-methylquinoline-3-carbaldehyde)

Parameter	Bond/Angle	Value
Bond Length	C1-N1	1.366 (3) Å
C1-Cl1	1.731 (2) Å	
C2-C3	1.439 (3) Å	
C3-C4	1.405 (3) Å	
C=O	1.205 (3) Å	
Bond Angle	N1-C1-C2	123.08 (18)°
C1-C2-C3	118.81 (18)°	
C2-C3-C4	119.53 (17)°	
Torsion Angle	C2-C3-C10-O1	13.5 (4)°

Data extracted from the crystallographic information of 2-chloro-6-methylquinoline-3-carbaldehyde.[10]

Spectroscopic Data

The structural identity of **2,6-dichloroquinoline-3-carbaldehyde** can be confirmed through various spectroscopic techniques.

Technique	Data
¹ H NMR	(300 MHz, CDCl ₃) δ 10.58 (s, 1H, CHO), 8.69 (s, 1H, H-4), 8.06 (dd, 1H, H-7), 7.6 (d, 1H, H-8), 7.23 (s, 1H, H-5).[11]
¹³ C NMR	(CDCl ₃) δ 189.49 (CHO).[6]
IR (KBr)	cm ⁻¹ : 3050, 1693 (C=O), 1628, 1379, 1038.[6]
Mass Spec.	Predicted [M+H] ⁺ : 225.98210 m/z.

Synthesis

2,6-dichloroquinoline-3-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction.^{[7][12]} This method involves the formylation of an appropriately substituted acetanilide using the Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF).^{[7][13]}

Experimental Protocol: Vilsmeier-Haack Synthesis

The following protocol is a general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.^{[7][13]}

Reagents:

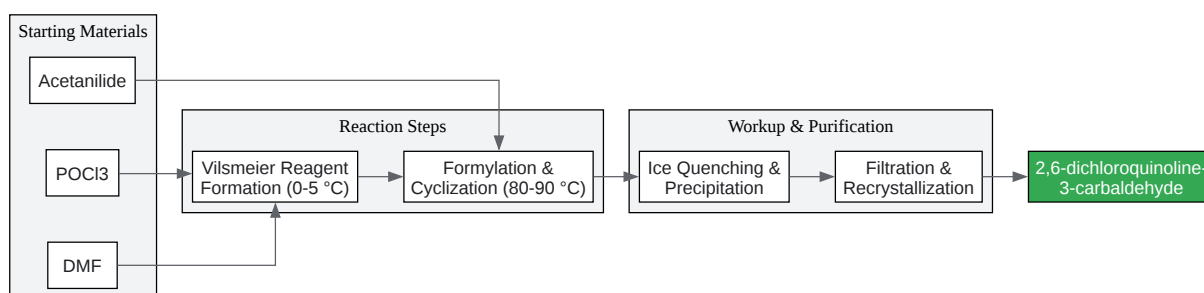
- Substituted N-arylacetamide (e.g., N-(4-chlorophenyl)acetamide)
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Ice
- Water
- Ethyl acetate (for recrystallization)

Procedure:

- Cool DMF in a flask equipped with a dropping funnel to 0-5 °C.
- Slowly add POCl_3 dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
- Add the substituted N-arylacetamide portion-wise to the Vilsmeier reagent.
- Heat the reaction mixture to 80-90 °C for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^[13]
- After the reaction is complete, cool the mixture and pour it onto crushed ice.
- Neutralize the mixture, which will cause the product to precipitate.

- Collect the precipitate by filtration and wash it with water.
- Purify the crude product by recrystallization from ethyl acetate.[11]

Synthesis Workflow



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Vilsmeier-Haack Synthesis Workflow

Biological Activity and Signaling Pathways

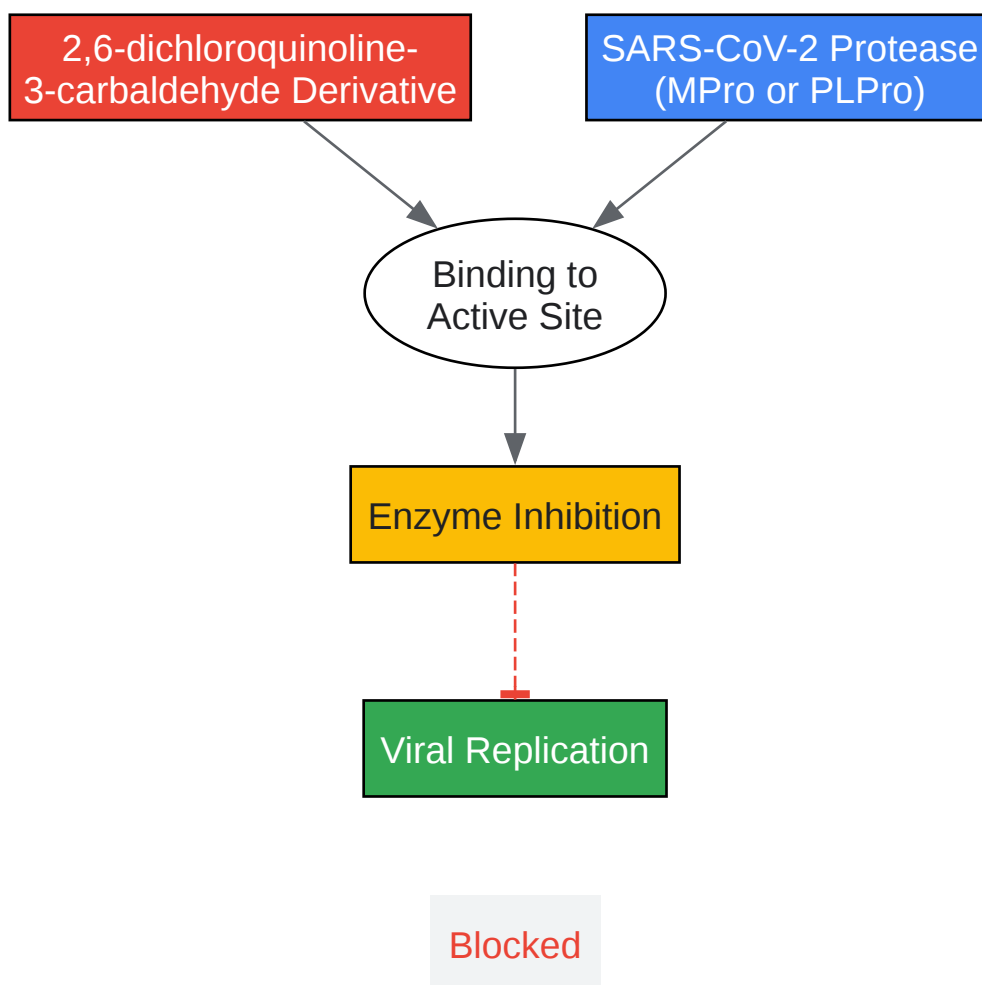
While specific biological data for **2,6-dichloroquinoline-3-carbaldehyde** is limited, the broader class of 2-chloroquinoline-3-carbaldehyde derivatives has been investigated for its therapeutic potential.

Inhibition of SARS-CoV-2 Proteases

Recent studies have identified 2-chloroquinoline-based compounds as potential dual inhibitors of the SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro).[8] These enzymes are crucial for viral replication, making them attractive targets for antiviral drug development. The 2-chloroquinoline scaffold can be derivatized to interact with the active sites of these cysteine proteases.[8]

Mechanism of Action

The proposed mechanism of action involves the binding of the quinoline moiety and its derivatives within the substrate-binding pockets of MPro and PLPro, thereby inhibiting their enzymatic activity.[8] For some derivatives, this inhibition can be covalent, targeting the catalytic cysteine residue.[8] For others, non-covalent interactions are responsible for the inhibitory effect.



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Inhibition of Viral Protease Activity

Conclusion

2,6-dichloroquinoline-3-carbaldehyde is a valuable building block in organic synthesis, with its reactive sites offering numerous possibilities for the creation of complex molecules. The

quinoline core is a well-established pharmacophore, and recent research into related compounds suggests potential applications in antiviral therapies. This guide provides a foundational understanding of its chemical and physical properties to aid researchers in its application for novel drug discovery and materials science.

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